4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-12(18-14-16-7-9-23-14)6-3-8-19-13(21)10-4-1-2-5-11(10)17-15(19)22/h1-2,4-5,7,9H,3,6,8H2,(H,17,22)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUANXRFMPZESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic molecule notable for its diverse biological activities. This compound features a unique structure comprising a quinazolinone core linked to a thiazole moiety via a butanamide chain, which contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structural characteristics allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
Research has demonstrated that This compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, suggesting its applicability in treating infections .
- Antitumor Activity : In vitro assays have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines. Notably, it has demonstrated potency comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) studies indicate that modifications to the quinazolinone moiety can enhance its cytotoxicity .
- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This property suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is attributed to its ability to bind to specific targets within cells:
- Binding Affinity : Interaction studies reveal that the compound can effectively bind to AChE and other relevant enzymes, altering their activity and contributing to its pharmacological effects .
- Caspase Activation : In studies focusing on apoptosis, the compound has been shown to activate caspases significantly, indicating its role in promoting programmed cell death in cancer cells .
Comparative Analysis with Related Compounds
The following table compares This compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Highlights | Unique Features | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|---|
| This compound | Quinazolinone core + Thiazole moiety | Butanamide linker | Yes | Yes |
| N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | Morpholinopyrimidine moiety | Different linker | Moderate | Moderate |
| N-hydroxy-4-[2-[(E)-2-phenylethenyl]-1,3-thiazol-4-yl]butanamide | Phenylethenyl group | Hydroxy group on butanamide | Low | Low |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Cancer Treatment : In one study, the compound was tested against human colon cancer cells (SW620), prostate cancer cells (PC‐3), and lung cancer cells (NCI‐H23). Results indicated that it was significantly more potent than standard treatments like 5-fluorouracil .
- Neuroprotective Effects : Another investigation focused on the role of the compound as an AChE inhibitor demonstrated promising results for potential use in Alzheimer's therapy .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Substitutes the hydroxy group with a phenyl ring, reducing polarity but improving anti-inflammatory activity compared to Diclofenac .
Thiazole-Linked Analogues
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Features a morpholino group instead of the quinazolinone core, targeting different enzyme active sites .
Pharmacological Activity Comparisons
- Anti-Inflammatory Potential: The target compound’s hydroxyl group may enhance hydrogen-bonding with COX/LOX enzymes, similar to compound 6a’s methoxy/hydroxy-phenyl group . However, phenyl-substituted quinazolinones (e.g., ) show superior activity, suggesting that aromatic substituents optimize enzyme interaction .
- While the target compound’s safety data are unavailable, related quinazolinone derivatives exhibit lower gastrointestinal toxicity than aspirin .
Research Findings and Implications
Structure-Activity Relationships (SAR): The hydroxy group at position 2 of the quinazolinone is critical for hydrogen-bonding but may reduce metabolic stability. Thiazole-linked acetamides exhibit moderate-to-high enzyme inhibition, though selectivity varies with substituents (e.g., 6a vs. 6b in COX inhibition) .
Pharmacological Gaps: No direct data exist for the target compound’s COX/LOX inhibition or anti-inflammatory efficacy. Computational docking studies (as in ) are recommended to predict binding modes .
Synthetic Recommendations :
- Optimize reaction yields using catalysts like Cu(I) for click chemistry () or microwave-assisted conditions for faster coupling .
Q & A
Q. Table 1. Comparative Biological Activity of Analogues
| Analogues | HDAC Inhibition (%) | MIC (µg/mL) | LogP |
|---|---|---|---|
| Parent compound | 72 ± 5 | 8–32 | 1.9 |
| C-2 Methylated derivative | 45 ± 7 | 64–128 | 2.4 |
| Fluorinated thiazole variant | 85 ± 3 | 4–16 | 1.7 |
| Data derived from enzyme inhibition assays and broth microdilution . |
Q. Table 2. Synthetic Yield Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC | DMF | 80 | 62 |
| EDC·HCl | DCM | 25 | 48 |
| HATU | DMSO | 60 | 78 |
| Reaction conditions: 12-hour stirring, 1.2 eq. coupling reagent . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
